molecular formula C9H7ClN2 B015039 1-Chloro-4-methylphthalazine CAS No. 19064-68-7

1-Chloro-4-methylphthalazine

Cat. No. B015039
CAS RN: 19064-68-7
M. Wt: 178.62 g/mol
InChI Key: IEDBAGGSOLFBBH-UHFFFAOYSA-N
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Patent
US09012217B2

Procedure details

To a solution of 1-chloro-4-methyl-phthalazine (179 mg, 1.00 mmol) and N-bromosuccinimide (187 mg, 1.05 mmol) in CCl4 (4 mL) under argon is added 2,2′-azobisisobutyronitrile (25 mg, 0.15 mmol). The mixture is heated at 90° C. for 2 h. After solvent removal at reduced pressure, the residue is purified on silica gel (25% to 50% ethyl acetate/hexane) to recover 49 mg of 1-chloro-4-methylphthalazine and give 132 mg (51%) of 2 as a light-brown solid, mp 96-98° C. (dec). IR 2861, 1530, 1392, 1285 cm−1; 1H NMR (CDCl3) 5.10 (s, 2H, CH2), 8.01-8.14 (m, 2H, 6,7-PhthH), 8.29 (m, 1H, 5-PhthH), 8.41 (m, 1H, 8-PhthH).
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:12])=[N:4][N:3]=1.[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([Cl:1])=[N:3][N:4]=1

Inputs

Step One
Name
Quantity
179 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)C
Name
Quantity
187 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (25% to 50% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to recover 49 mg of 1-chloro-4-methylphthalazine

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN=C(C2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.